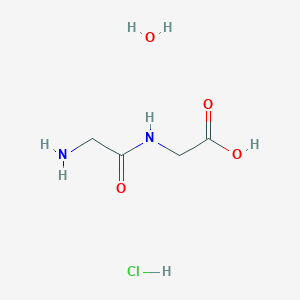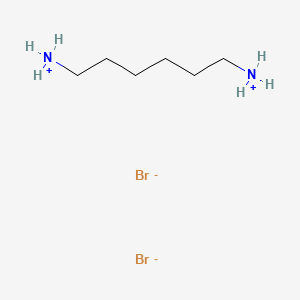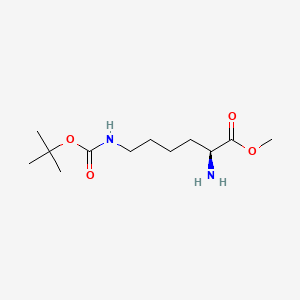
Azane;1,2-dichloroethane
Descripción general
Descripción
Azane, also known as ammonia, and 1,2-dichloroethane, commonly referred to as ethylene dichloride, are two distinct chemical compounds. Azane is a simple nitrogen hydride with the formula NH₃, while 1,2-dichloroethane is a chlorinated hydrocarbon with the formula C₂H₄Cl₂. 1,2-Dichloroethane is a colorless liquid with a chloroform-like odor and is primarily used in the production of vinyl chloride, which is a precursor to polyvinyl chloride (PVC) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dichloroethane is typically produced through the direct chlorination of ethylene. The reaction involves the addition of chlorine to ethylene in the presence of a catalyst such as iron(III) chloride (FeCl₃) and a promoter like sodium chloride (NaCl). The reaction is carried out under elevated pressure (3-4 bar) and temperature (120-125°C) .
Industrial Production Methods
Industrial production of 1,2-dichloroethane involves both direct chlorination and oxychlorination of ethylene. In the direct chlorination process, ethylene reacts with chlorine gas to form 1,2-dichloroethane. In the oxychlorination process, ethylene reacts with hydrogen chloride and oxygen in the presence of a copper(II) chloride (CuCl₂) catalyst to produce 1,2-dichloroethane .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloroethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Dehydrochlorination: It can be dehydrochlorinated to form vinyl chloride, especially in the presence of a base or a catalyst like γ-Al₂O₃ .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions (OH⁻), ammonia (NH₃), and other nucleophiles.
Dehydrochlorination: This reaction typically requires a base such as sodium hydroxide (NaOH) or a catalyst like γ-Al₂O₃ .
Major Products
Aplicaciones Científicas De Investigación
1,2-Dichloroethane has several applications in scientific research and industry:
Chemistry: It is used as a solvent in various chemical reactions and as an intermediate in the synthesis of other chemicals.
Biology: It is used in the study of its toxicological effects and mechanisms of action.
Medicine: It is used as a solvent in the pharmaceutical industry.
Industry: It is primarily used in the production of vinyl chloride and other chlorinated solvents.
Mecanismo De Acción
1,2-Dichloroethane exerts its effects through several mechanisms:
Neurotoxicity: It can cause neurotoxicity through oxidative stress, calcium overload, blood-brain barrier damage, and neurotransmitter changes .
Dehydrochlorination: The dehydrochlorination reaction occurs at the Lewis acid sites of catalysts like γ-Al₂O₃, leading to the formation of vinyl chloride .
Comparación Con Compuestos Similares
1,2-Dichloroethane can be compared with other chlorinated hydrocarbons such as:
Chloroethenes: These include compounds like vinyl chloride and tetrachloroethene, which also undergo dechlorination reactions.
Chloropropanes: Compounds like 1,2-dichloropropane, which can co-exist with 1,2-dichloroethane at contaminated sites and affect its dechlorination .
Uniqueness
1,2-Dichloroethane is unique due to its widespread use in the production of vinyl chloride and its ability to undergo both direct chlorination and oxychlorination reactions. Its versatility as a solvent and intermediate in various chemical processes also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
azane;1,2-dichloroethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2.H3N/c3-1-2-4;/h1-2H2;1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRLUIDCBMHRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)Cl.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7Cl2N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29320-38-5 | |
| Details | Compound: Ammonia-ethylene dichloride copolymer | |
| Record name | Ammonia-ethylene dichloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29320-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
115.99 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid with an odor of amines; [CHRIS] | |
| Record name | Ethane, 1,2-dichloro-, polymer with ammonia | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14158 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
29320-38-5 | |
| Record name | Ethane, 1,2-dichloro-, polymer with ammonia | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 1,2-dichloro-, polymer with ammonia | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/structure/B3068100.png)


![4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol](/img/structure/B3068125.png)
![5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B3068132.png)
![Cucurbit[5]uril](/img/structure/B3068135.png)






![2-(chloromethyl)oxirane;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B3068181.png)
